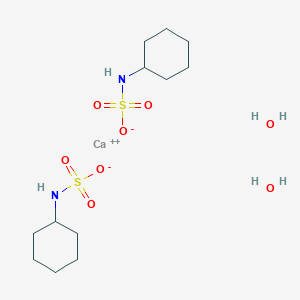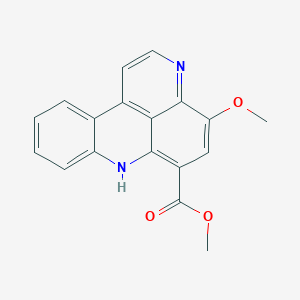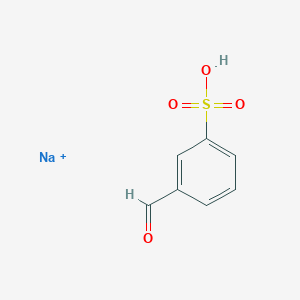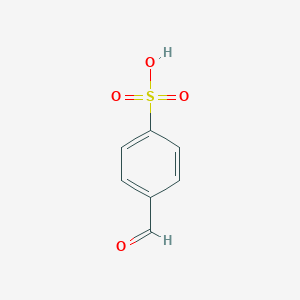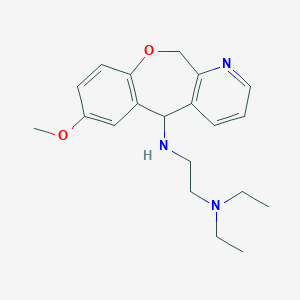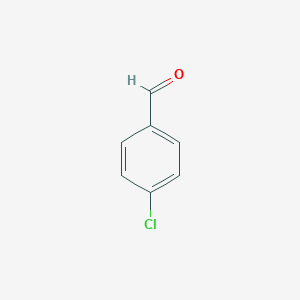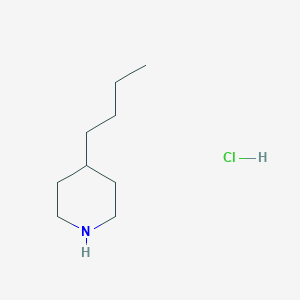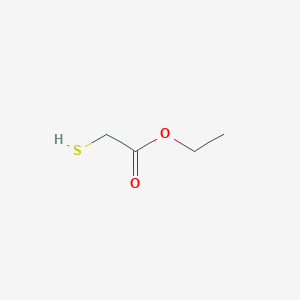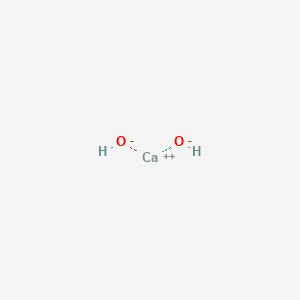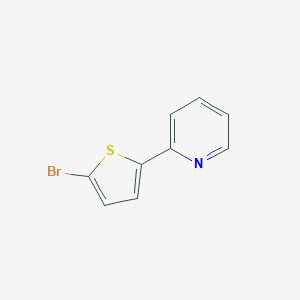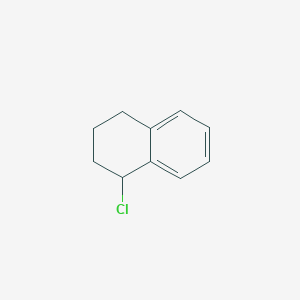![molecular formula C9H9NO B046934 1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone CAS No. 123206-67-7](/img/structure/B46934.png)
1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-7-azabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both nitrogen and acetyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azabicyclo compound with an acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反応の分析
Types of Reactions
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The acetyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but contains an oxygen atom instead of nitrogen.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the acetyl and nitrogen functional groups, making it less reactive in certain chemical reactions.
Uniqueness
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of both nitrogen and acetyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
特性
CAS番号 |
123206-67-7 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1-(7-azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChIキー |
ATRAWMVKSZOORH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CC=CC=C21 |
正規SMILES |
CC(=O)N1CC2=CC=CC=C21 |
同義語 |
7-Azabicyclo[4.2.0]octa-1,3,5-triene, 7-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


